(2-Fluoro-4-isopropoxyphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

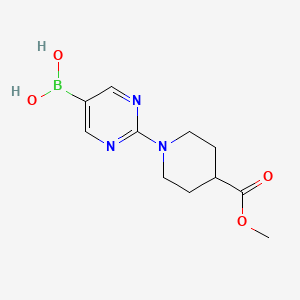

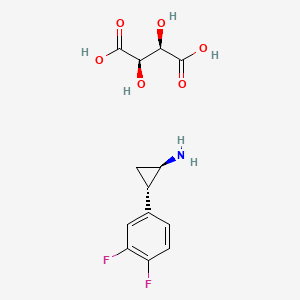

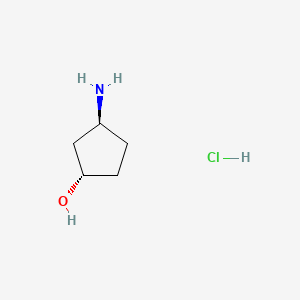

“(2-Fluoro-4-isopropoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 586389-90-4 . It has a molecular weight of 198 . It is a white to off-white solid and is usually stored under inert gas (nitrogen or Argon) at 2-8°C .

Molecular Structure Analysis

The molecular formula of “(2-Fluoro-4-isopropoxyphenyl)boronic acid” is C9H12BFO3 . The InChI Code is 1S/C9H12BFO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 .Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-4-isopropoxyphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are widely applied for carbon–carbon bond formation . The success of these reactions originates from the mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .Physical And Chemical Properties Analysis

“(2-Fluoro-4-isopropoxyphenyl)boronic acid” has a predicted boiling point of 309.7±52.0 °C and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be 8.57±0.58 .Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching and Sensing Applications

Boronic acid derivatives are notable for their fluorescence quenching capabilities when interacting with anilines in alcohol solutions, demonstrating complex solute-solvent interactions that can be utilized in sensing applications (Geethanjali et al., 2015). The modified Stern–Volmer equation is instrumental in understanding these interactions, offering a pathway to new fluorescence-based sensors.

Organic Synthesis

Catalysts for Amide Formation

Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts are synthesized for direct amide formation between carboxylic acids and amines. These catalysts exhibit increased reactivity under ambient conditions, suggesting their potential in simplifying amide bond formation processes, a fundamental reaction in pharmaceutical and materials chemistry (Arnold et al., 2008).

Enhancing Analytical Chemistry

Boronic acids, due to their unique reactivity with diols, have found extensive applications in analytical chemistry. They are integral in developing sensors for detecting saccharides and other biologically relevant molecules. The interaction of boronic acids with diols forms the basis of numerous sensing mechanisms, showcasing their versatility in chemical sensing applications (Gozdalik et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Boronic acid-based compounds, including “(2-Fluoro-4-isopropoxyphenyl)boronic acid”, have been well developed as sensors to recognize carbohydrates or other substances . They have also been used to fabricate a variety of fluorescent sensors . This suggests that “(2-Fluoro-4-isopropoxyphenyl)boronic acid” could potentially be used in the development of new sensors or other novel applications in the future.

Eigenschaften

IUPAC Name |

(2-fluoro-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYDUWGUTFJYHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720962 |

Source

|

| Record name | {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-4-isopropoxyphenyl)boronic acid | |

CAS RN |

586389-90-4 |

Source

|

| Record name | {2-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)

![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)

![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/no-structure.png)

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)

![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)